molecular formula C8H11F2NO B6749174 N-[(3,3-difluorocyclobutyl)methyl]prop-2-enamide

N-[(3,3-difluorocyclobutyl)methyl]prop-2-enamide

Cat. No.: B6749174
M. Wt: 175.18 g/mol
InChI Key: JCFSGBHUOITYCE-UHFFFAOYSA-N
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Description

N-[(3,3-difluorocyclobutyl)methyl]prop-2-enamide is a fluorinated organic compound characterized by the presence of a difluorocyclobutyl group attached to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,3-difluorocyclobutyl)methyl]prop-2-enamide typically involves the following steps:

    Formation of (3,3-difluorocyclobutyl)methanol: This intermediate is synthesized through the reaction of cyclobutene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups.

    Conversion to (3,3-difluorocyclobutyl)methylamine: The alcohol group in (3,3-difluorocyclobutyl)methanol is converted to an amine using reagents like thionyl chloride (SOCl2) followed by ammonia (NH3).

    Amidation: The final step involves the reaction of (3,3-difluorocyclobutyl)methylamine with acryloyl chloride (CH2=CHCOCl) under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,3-difluorocyclobutyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the difluorocyclobutyl group, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Azides or thiol-substituted products.

Scientific Research Applications

N-[(3,3-difluorocyclobutyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of N-[(3,3-difluorocyclobutyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluorocyclobutyl)methanol
  • (3,3-Difluorocyclobutyl)methylamine
  • N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide

Uniqueness

N-[(3,3-difluorocyclobutyl)methyl]prop-2-enamide is unique due to its specific combination of a difluorocyclobutyl group and a prop-2-enamide moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(3,3-difluorocyclobutyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2NO/c1-2-7(12)11-5-6-3-8(9,10)4-6/h2,6H,1,3-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFSGBHUOITYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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